molecular formula C28H22N2O4 B13742995 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- CAS No. 2944-30-1

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-

Cat. No.: B13742995
CAS No.: 2944-30-1
M. Wt: 450.5 g/mol
InChI Key: GCKWKXLBKRJDAE-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C28H22N2O4. It is a derivative of anthracenedione, characterized by the presence of two methoxyphenylamino groups at the 1 and 4 positions of the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{9,10-Anthraquinone} + 2 \text{(4-methoxyaniline)} \rightarrow \text{9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: Employed in the production of pigments and dyes for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with methyl groups instead of methoxy groups.

    9,10-Anthracenedione, 1,4-bis[(4-aminophenyl)amino]-: Contains amino groups instead of methoxy groups.

    9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-: Features butyl groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

2944-30-1

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

1,4-bis(4-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O4/c1-33-19-11-7-17(8-12-19)29-23-15-16-24(30-18-9-13-20(34-2)14-10-18)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3

InChI Key

GCKWKXLBKRJDAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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